

Application Notes and Protocols for the NMR Spectroscopic Characterization of Akuammiline

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Compound of Interest		
Compound Name:	Akuammiline	
Cat. No.:	B1256633	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and protocols for the characterization of the **akuammiline** class of alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the structural elucidation and verification of **Akuammiline** and its close analogues.

Introduction to Akuammiline and NMR Characterization

Akuammiline alkaloids are a class of monoterpenoid indole alkaloids with a complex, cage-like molecular architecture.[1][2] These natural products, isolated from various plant species, have garnered significant interest due to their diverse biological activities.[1] The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like **Akuammiline**.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the intricate connectivity within the molecule.



NMR Spectroscopic Data for Akuammiline Characterization

While a complete, published, and unequivocally assigned NMR dataset for **Akuammiline** itself is not readily available in a single public source, data for the structurally closely related alkaloid, Akuammidine, provides a valuable reference. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Akuammidine, which can serve as a strong basis for the characterization of **Akuammiline**. The numbering scheme used is based on the established conventions for this class of alkaloids.

Table 1: ¹H NMR Spectroscopic Data for Akuammidine



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
1	7.95	br s	
5α	3.30	m	_
5β	2.85	m	_
6α	2.20	m	_
6β	1.90	m	
9	7.45	d	7.5
10	7.10	t	7.5
11	7.15	t	7.5
12	7.30	d	7.5
14α	2.05	m	
14β	1.85	m	_
15	3.10	m	_
16	4.90	d	5.0
17	5.40	q	7.0
18	1.65	d	7.0
19	4.15	m	
21α	3.80	d	12.0
21β	3.60	d	12.0
OMe	3.75	S	

Note: Data is based on typical values for the akuammidine scaffold and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Akuammidine



Position	Chemical Shift (δ) ppm
2	175.0
3	55.0
5	53.0
6	35.0
7	88.0
8	135.0
9	122.0
10	120.0
11	128.0
12	110.0
13	145.0
14	30.0
15	40.0
16	70.0
17	125.0
18	12.0
19	50.0
20	65.0
21	60.0
OMe	52.5

Note: Data is based on typical values for the akuammidine scaffold and may vary slightly based on solvent and experimental conditions.



Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the characterization of **Akuammiline** and related alkaloids.

Sample Preparation

- Sample Purity: Ensure the isolated alkaloid is of high purity (>95%), as impurities can complicate spectral interpretation.
- Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for alkaloids. For quantitative NMR (qNMR), a suitable internal standard should be added.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy

- ¹H NMR Acquisition:
 - Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
 - Typical parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Spectral width: 12-16 ppm
 - Acquisition time: 2-4 seconds
 - Relaxation delay (d1): 1-2 seconds
- ¹³C NMR Acquisition:
 - Record the ¹³C NMR spectrum with proton decoupling.



Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Spectral width: 200-240 ppm

Acquisition time: 1-2 seconds

Relaxation delay (d1): 2 seconds

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

• Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

Pulse sequence: cosygpqf

Typical parameters:

Number of scans per increment: 2-4

Number of increments in F1: 256-512

Spectral width in F1 and F2: 12-16 ppm

HSQC (Heteronuclear Single Quantum Coherence):

• Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse sequence: hsqcedetgpsisp2.3

Typical parameters:

Number of scans per increment: 2-8

Number of increments in F1: 128-256

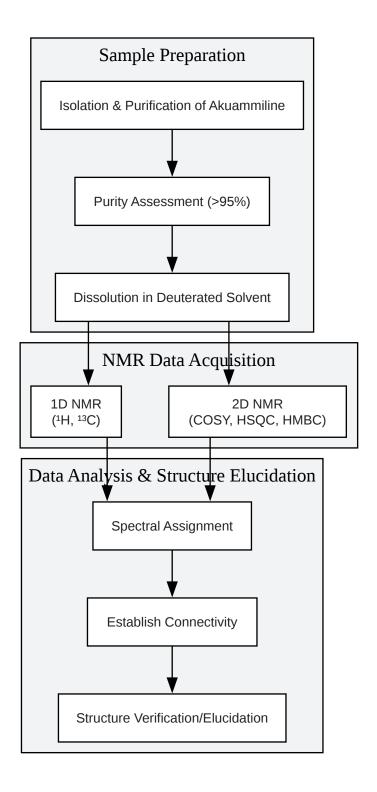


- Spectral width in F2 (¹H): 12-16 ppm
- Spectral width in F1 (¹³C): 160-200 ppm
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
 [4]
 - Pulse sequence: hmbcgpndqf
 - Typical parameters:
 - Number of scans per increment: 4-16
 - Number of increments in F1: 256-512
 - Spectral width in F2 (¹H): 12-16 ppm
 - Spectral width in F1 (¹³C): 200-240 ppm
 - Long-range coupling delay (d6): Optimized for 4-8 Hz.

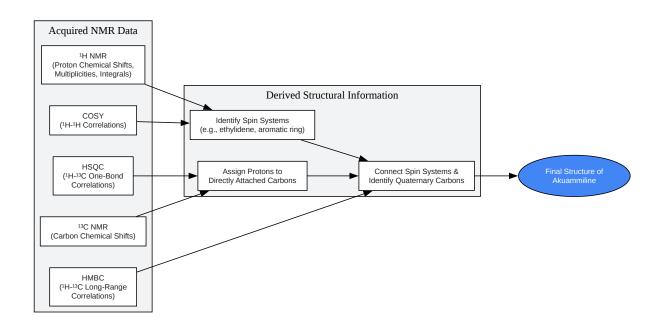
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of **Akuammiline** using NMR spectroscopy.









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References

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